N'-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide
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Overview
Description
N'-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is a complex organic compound characterized by the presence of phenyl, trifluoromethyl, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with oxalyl chloride to form N-phenyl oxalamide. This intermediate is then reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N'-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N'-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N'-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-phenyl-N2-(3,3,3-trifluoro-2-hydroxypropyl)oxalamide
- N1-phenyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide
- N1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Uniqueness
N'-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is unique due to the presence of both trifluoromethyl and phenyl groups, which confer distinct chemical properties such as increased stability and lipophilicity. These features make it particularly valuable in applications requiring robust and versatile compounds.
Biological Activity
N'-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a hydroxyl group. These functional groups can significantly influence the biological activity of the compound, including its pharmacological properties and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18F3N2O with a molecular weight of approximately 376.35 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈F₃N₂O |
Molecular Weight | 376.35 g/mol |
Functional Groups | Amide, Hydroxyl |
Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar functional groups exhibit significant antimicrobial properties. For instance, studies have shown that amides can demonstrate antibacterial activity due to their ability to disrupt bacterial cell wall synthesis. The hydroxyl group can also enhance hydrogen bonding interactions with microbial targets, potentially increasing efficacy.
- Case Study : A related compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 64 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties due to structural similarities .
Antitumor Activity
The potential antitumor activity of this compound has been explored in various studies. Compounds containing amide linkages have been shown to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation.
- Case Study : In vitro studies on structurally analogous compounds revealed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer), indicating a promising avenue for further research into the antitumor effects of this compound .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with biological targets, enhancing binding affinity.
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways related to tumor growth and microbial resistance.
Properties
IUPAC Name |
N'-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)16(25,12-7-3-1-4-8-12)11-21-14(23)15(24)22-13-9-5-2-6-10-13/h1-10,25H,11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSRUYNFKSOZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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